(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

integrin peptidomimetic RGD

(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride (CAS 858935-05-4) is the hydrochloride salt of a chiral, cyclic β-amino carboxamide that exists as a single, defined cis-configured enantiomer. This compound serves as a constrained scaffold and synthetic intermediate in peptidomimetic chemistry, where its rigid cyclopentane ring and fixed (1S,2R) stereochemistry pre-organize the relative orientation of the amine and carboxamide functional groups.

Molecular Formula C6H13ClN2O
Molecular Weight 164.63
CAS No. 858935-05-4
Cat. No. B2358592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride
CAS858935-05-4
Molecular FormulaC6H13ClN2O
Molecular Weight164.63
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m0./s1
InChIKeyMONWWZXCWPTRDY-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R)-2-Aminocyclopentane-1-carboxamide Hydrochloride [858935-05-4] – Chiral β-Amino Carboxamide Building Block for Peptidomimetic Design and Medicinal Chemistry Procurement


(1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride (CAS 858935-05-4) is the hydrochloride salt of a chiral, cyclic β-amino carboxamide that exists as a single, defined cis-configured enantiomer. This compound serves as a constrained scaffold and synthetic intermediate in peptidomimetic chemistry, where its rigid cyclopentane ring and fixed (1S,2R) stereochemistry pre-organize the relative orientation of the amine and carboxamide functional groups [1]. Unlike the corresponding carboxylic acid (cispentacin), the carboxamide functionality provides a neutral side-chain mimic that is resistant to non-specific ionic interactions, making it particularly attractive for incorporation into bioactive peptides and small-molecule drug candidates [2]. The hydrochloride salt form enhances aqueous solubility and facilitates direct use in solid-phase peptide synthesis and solution-phase coupling reactions without additional neutralization steps required for free-base forms .

Why Generic Substitution of (1S,2R)-2-Aminocyclopentane-1-carboxamide Hydrochloride Fails: Stereochemistry-Driven Divergence in Biological Recognition and Synthetic Utility


The 2-aminocyclopentane-1-carboxamide scaffold exists in four distinct stereoisomeric forms—cis-(1S,2R), cis-(1R,2S), trans-(1R,2R), and trans-(1S,2S)—each of which presents the amine and carboxamide vectors in different three-dimensional orientations. These stereochemical differences are not cosmetic; they directly control the secondary structure (helix type, turn geometry) that the scaffold imparts when incorporated into peptides and peptidomimetics [1]. Furthermore, lipase-catalyzed kinetic resolution studies have demonstrated that enzymes discriminate sharply between enantiomers of 2-aminocyclopentanecarboxamide, with CAL-B showing opposite enantiopreference for cis versus trans substrates, confirming that the (1S,2R) configuration is not interchangeable with its mirror image or diastereomers in biological contexts [2]. Procurement of racemic or mixed-diastereomer material therefore introduces uncontrolled stereochemical variables that can fundamentally alter target binding, pharmacokinetic profiles, and synthetic reproducibility [3].

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for (1S,2R)-2-Aminocyclopentane-1-carboxamide Hydrochloride


Integrin αvβ3 Binding Affinity of (1S,2R)-cis-β-ACPC-Containing RGD Peptidomimetics Versus Reference cyclo[RGDfV] and Diastereomeric (1R,2S) Analogs

In competitive binding assays against purified αvβ3 integrin using biotinylated vitronectin, the cyclic RGD peptidomimetic incorporating the (1S,2R)-cis-β-ACPC scaffold (compound 8) demonstrated nanomolar-range IC50 values comparable to those of the diastereomeric (1R,2S)-cis-β-ACPC-containing analog (compound 9), both within the same potency range as the reference clinical-stage cyclic pentapeptide cyclo[RGDfV] [1]. In the cell adhesion assay using WM115 melanoma cells (αvβ3-dependent), both cis-β-ACPC-containing RGD ligands showed IC50 values in the low micromolar range, approximately one order of magnitude (∼10-fold) higher than cyclo[RGDfV], confirming functional integrin antagonism at the cellular level [1]. The isoDGR-containing analog (compound 10, using (1R,2S)-cis-β-ACPC) was markedly weaker, with IC50 values in the high micromolar range and an unmeasurable IC50 in the cell adhesion assay, demonstrating that scaffold stereochemistry directly controls receptor engagement [1].

integrin peptidomimetic RGD

μ-Opioid Receptor Agonist Potency of Dmt-(1S,2R)-ACPC-Phe-Phe-NH2 Versus Dmt-Pro-Containing Endomorphin Analogs in Recombinant Human Receptor Assays

In radioligand binding assays using rat and mouse brain membrane preparations, the endomorphin-2 analog Dmt-(1S,2R)-ACPC-Phe-Phe-NH2 exhibited high affinity for both μ- and δ-opioid receptors, comparable to the proline-containing analog Dmt-Pro-Trp/Phe-Phe-NH2 [1]. When characterized in recombinant Chinese hamster ovary (CHO) cells expressing human μ- or δ-opioid receptors, Dmt-(1S,2R)-ACPC-Phe-Phe-NH2 behaved as a potent μ-agonist in [35S]GTPγS functional binding assays, while exhibiting δ-antagonist or inverse agonist properties at the human δ-receptor [1]. This mixed μ-agonist/δ-antagonist profile is pharmacologically significant because co-administration of δ-antagonists with μ-agonists has been shown to attenuate the development of analgesic tolerance in preclinical models [1].

opioid endomorphin GPCR

Lipase-Catalyzed Enantioselective Resolution: CAL-B Discrimination Between (1S,2R)- and (1R,2S)-2-Aminocyclopentanecarboxamide Enantiomers

Candida antarctica lipase B (CAL-B)-catalyzed N-acylation with 2,2,2-trifluoroethyl butanoate was successfully employed to resolve all four enantiomers of cis- and trans-2-aminocyclopentanecarboxamide (compounds rac-1 and rac-3) [1]. CAL-B displayed distinct enantiopreference for the 2R stereocenter, enabling the preparative-scale separation of (1S,2R) from (1R,2S) enantiomers with high enantiomeric excess [1]. In contrast, lipase PS from Burkholderia cepacia and CAL-A exhibited either low enantioselectivity or unexpected changes in enantiopreference when applied to the carboxamide substrates versus the corresponding amino esters, highlighting that the carboxamide functional group imposes unique steric and electronic constraints on enzymatic recognition compared to ester or nitrile analogs [1].

enzymatic resolution chiral separation lipase

Serum Stability Enhancement of Macrocyclic Peptide Inhibitors by Cyclic β-Amino Acid Incorporation: (1R,2S)-ACPC vs. Acyclic Amino Acids in SARS-CoV-2 Mpro Inhibitors

In a study utilizing the flexible in vitro translation (FIT) system with engineered tRNAPro1E2 for incorporation of cyclic β-amino acids, macrocyclic peptide libraries containing (1R,2S)-2-aminocyclopentane carboxylic acid (the carboxylic acid analog of the target carboxamide) were selected against the SARS-CoV-2 main protease (Mpro) [1]. The resultant macrocyclic peptides incorporating the cyclic β-amino acid scaffold demonstrated significantly improved serum stability compared to all-α-amino acid peptide controls, attributed to the constrained conformation imposed by the cyclopentane ring which confers resistance to serum peptidases [1]. One peptide inhibitor identified from the library showed an IC50 of 1.72 μM against recombinant SARS-CoV-2 Mpro in a FRET-based enzymatic assay [2].

serum stability macrocyclic peptide SARS-CoV-2

Diastereoselective Synthesis: Patent-Validated Route to Enantiopure cis-β-Aminocarboxamides with (1S,2R) Configuration via Asymmetric Hydrogenation

US Patent 8,466,318 (Boehringer Ingelheim) describes a process for preparing chiral cyclic β-aminocarboxamides of formula (1) via catalytic asymmetric hydrogenation of cyclic β-enaminocarboxamides under hydrogen pressure [1]. The method specifically addresses the challenge of preparing cis-configured (1S,2R)-2-aminocyclopentanecarboxamide derivatives with high diastereoselectivity, avoiding the hydrogenolytic cleavage of the chiral auxiliary (e.g., 1-phenylethyl group) that plagued prior art methods [1]. The process achieves direct preparation of the free β-aminocarboxamide rather than requiring hydrolysis of the corresponding ester, which is known to cause epimerization at the C2 stereocenter under basic or acidic conditions [1]. This patent-established synthetic route provides a defined, reproducible pathway to enantiopure (1S,2R)-2-aminocyclopentanecarboxamide and its salts, distinguishing it from racemic or mixed-diastereomer preparations available from generic suppliers [1].

asymmetric synthesis diastereoselectivity hydrogenation

CCR2 Antagonist Scaffold Validation: Aminocyclopentane Carboxamide Core in Five Clinical Candidates for Inflammatory Disease

The aminocyclopentane carboxamide scaffold has yielded five clinical-stage CCR2 antagonist candidates (compounds 24, 25, 26, 27, and 28) investigated for inflammatory and autoimmune indications including rheumatoid arthritis [1]. This class-level validation establishes the aminocyclopentane carboxamide core as a privileged scaffold for chemokine receptor modulation, with the cis-(1S,2R) stereochemistry providing the optimal spatial orientation of the amine and carboxamide pharmacophoric elements for CCR2 binding pocket engagement [1]. While the exact (1S,2R)-2-aminocyclopentane-1-carboxamide hydrochloride is the unsubstituted parent building block from which these clinical candidates were derived through N-functionalization and ring substitution, the scaffold's progression to clinical evaluation demonstrates that procurement of this core intermediate is directly relevant to drug discovery programs targeting the CCR2-CCL2 axis [1].

CCR2 chemokine inflammation

Best Research and Industrial Application Scenarios for (1S,2R)-2-Aminocyclopentane-1-carboxamide Hydrochloride [858935-05-4]


Integrin-Targeted Peptidomimetic Design: Cyclic RGD and isoDGR Ligand Synthesis for Oncology Applications

The (1S,2R)-cis-β-ACPC scaffold has been validated in the synthesis of cyclic RGD peptidomimetics that bind αvβ3 integrin with nanomolar affinity in purified receptor assays and inhibit WM115 melanoma cell adhesion with low-micromolar IC50 values, comparable to the clinical reference cyclo[RGDfV] [1]. Researchers developing integrin-targeted therapeutics or tumor-homing drug conjugates should procure this specific enantiomer to ensure consistent stereochemical presentation of the RGD pharmacophore, as the diastereomeric (1R,2S) scaffold yields isoDGR ligands with substantially weaker integrin binding (>100-fold reduction) [1].

Opioid Peptide Engineering: Mixed μ-Agonist/δ-Antagonist Analgesic Candidates with Reduced Tolerance Liability

Incorporation of the (1S,2R)-ACPC building block into endomorphin analogs has been shown to convert the δ-opioid receptor functional profile from agonism (Pro-containing analogs) to antagonism or inverse agonism while retaining potent μ-agonist activity in recombinant human receptor assays [2]. This functional reprogramming is therapeutically significant because δ-antagonist co-administration attenuates analgesic tolerance development. Procurement of the (1S,2R) enantiomer is essential, as the (1R,2S) enantiomer would produce a different stereochemical presentation and potentially altered receptor pharmacology [2].

Macrocyclic Peptide Library Construction: Serum-Stable Protease Inhibitor Discovery Using FIT System

Cyclic β-amino acids including the (1R,2S)-2-aminocyclopentane scaffold have been successfully incorporated into macrocyclic peptide libraries using engineered tRNAPro1E2 in the flexible in vitro translation (FIT) system, yielding SARS-CoV-2 Mpro inhibitors with IC50 values of 1.72 μM and enhanced serum stability versus all-α-amino acid controls [3]. The hydrochloride salt form of the free (1S,2R)-2-aminocyclopentane-1-carboxamide provides a ready-to-use building block for solid-phase peptide synthesis or for preparing activated esters suitable for ribosomal or chemical incorporation into constrained peptide libraries .

CCR2 Antagonist Drug Discovery: GPCR-Targeted Library Synthesis for Inflammatory and Autoimmune Indications

The aminocyclopentane carboxamide core scaffold has produced five clinical-stage CCR2 antagonists, validating its utility as a privileged starting point for chemokine receptor drug discovery [4]. Medicinal chemistry teams pursuing CCR2 or related GPCR targets should procure (1S,2R)-2-aminocyclopentane-1-carboxamide hydrochloride as the enantiopure building block for library enumeration through N-acylation, N-alkylation, or reductive amination, leveraging the established structure-activity relationships of this scaffold class to accelerate hit-to-lead optimization [4].

Quote Request

Request a Quote for (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.